

Application Notes and Protocols: Calcium Mobilization Assay for NOP Agonists

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Compound of Interest

Compound Name: NOP agonist-2

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Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor, is a G protein-coupled receptor (GPCR) that plays a significant role in a variety of physiological processes, including pain modulation, anxiety, and reward.[1] Unlike classical opioid receptors, the NOP receptor does not bind traditional opioids and is activated by its endogenous ligand, N/OFQ.[1] As a therapeutic target, the development of selective NOP receptor agonists is of great interest.

Functionally, the NOP receptor primarily couples to G α i/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This canonical pathway also involves the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[3] To facilitate high-throughput screening and pharmacological characterization of NOP agonists, a common and effective method is to measure intracellular calcium mobilization. Since the NOP receptor does not naturally signal through the G α q pathway which leads to calcium release, this is achieved by co-expressing the receptor with a chimeric G protein, such as G α qi5 or G α i16, in a host cell line (e.g., CHO or HEK293T). These promiscuous G proteins force the G α i/o-coupled receptor to signal through the phospholipase C (PLC) pathway, culminating in an easily detectable increase in intracellular calcium.

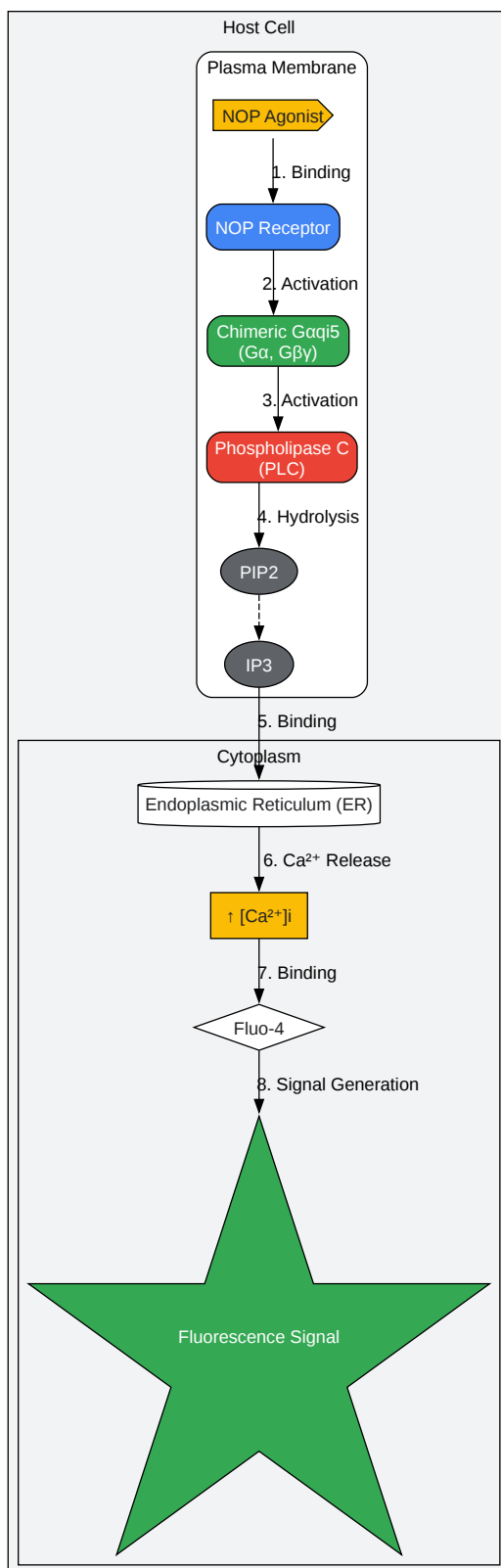
This document provides a detailed protocol for a homogeneous, fluorescence-based calcium mobilization assay to determine the potency and efficacy of NOP receptor agonists.

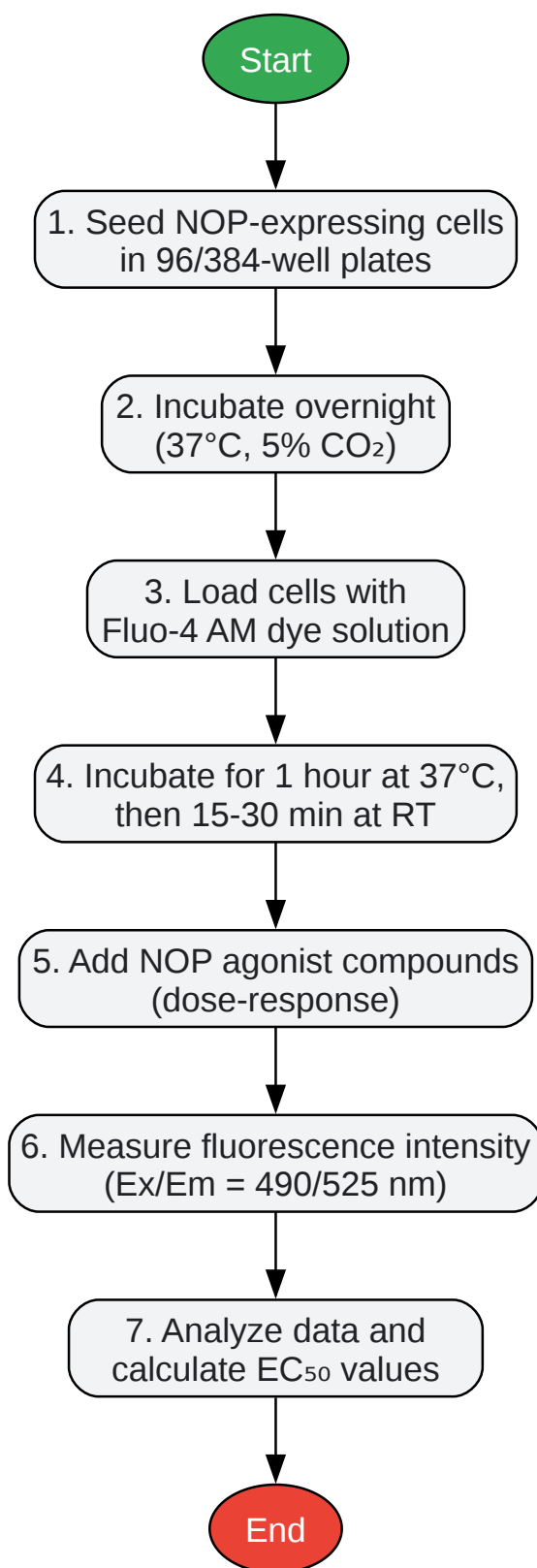
Principle of the Assay

The assay relies on a cell line stably or transiently expressing the human NOP receptor and a chimeric G protein (e.g., Gαqi5). These cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Fluo-4 AM is a cell-permeable acetoxymethyl ester that is cleaved by intracellular esterases, trapping the fluorescent indicator Fluo-4 inside the cell. In its unbound state, Fluo-4 exhibits minimal fluorescence. Upon agonist binding to the NOP receptor, the chimeric G protein activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The subsequent binding of calcium to Fluo-4 results in a significant increase in its fluorescence intensity, which can be measured in real-time using a fluorescence plate reader. The magnitude of the fluorescence increase is proportional to the concentration of the agonist, allowing for the determination of pharmacological parameters like EC50.

Signaling Pathway and Experimental Workflow

Here are the diagrams illustrating the key processes involved in the assay.





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References

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